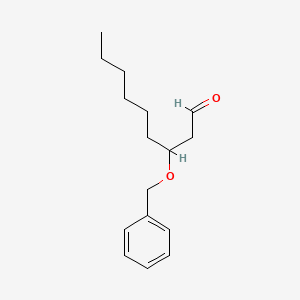
Nonanal, 3-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanal, 3-(phenylmethoxy)- is an organic compound that belongs to the aldehyde family. It is characterized by the presence of a carbonyl group (C=O) attached to a nonane chain and a phenylmethoxy group. This compound is known for its applications in various fields, including fragrance, flavor, and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 3-(phenylmethoxy)- can be achieved through several methods. One common approach involves the hydroformylation of 1-octene, which combines 1-octene, carbon monoxide, and hydrogen in the presence of a catalyst . Another method is the aldol condensation of acetaldehyde and heptanal, followed by dehydration .
Industrial Production Methods
Industrial production of Nonanal, 3-(phenylmethoxy)- typically involves the hydroformylation process due to its efficiency and scalability. This method allows for the production of large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Nonanal, 3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nonanal, 3-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the fragrance and flavor industry due to its characteristic aroma.
Wirkmechanismus
The mechanism of action of Nonanal, 3-(phenylmethoxy)- involves its interaction with cellular membranes and enzymes. It has been shown to disrupt the integrity of fungal cell membranes, leading to the leakage of cellular contents and inhibition of fungal growth . The compound’s molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function .
Vergleich Mit ähnlichen Verbindungen
Nonanal, 3-(phenylmethoxy)- can be compared with other aldehydes such as octanal and decanal . While all these compounds share the aldehyde functional group, Nonanal, 3-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in specific applications where other aldehydes may not be as effective.
List of Similar Compounds
- Octanal
- Decanal
- Benzaldehyde
- Heptanal
Eigenschaften
CAS-Nummer |
105538-80-5 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
3-phenylmethoxynonanal |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-8-11-16(12-13-17)18-14-15-9-6-5-7-10-15/h5-7,9-10,13,16H,2-4,8,11-12,14H2,1H3 |
InChI-Schlüssel |
VGFAOGAQMADTQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
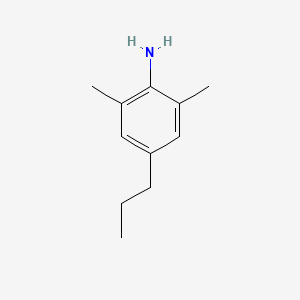
![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
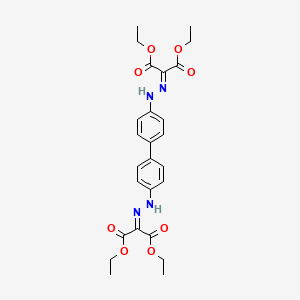

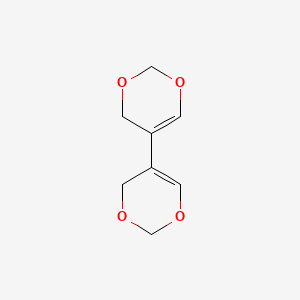
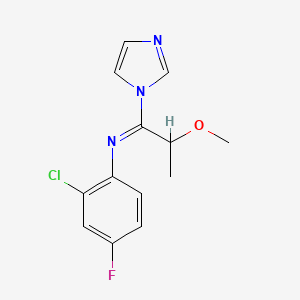

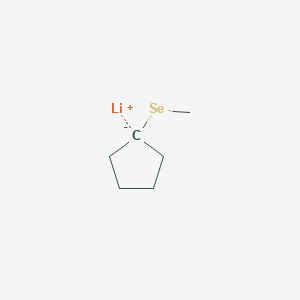
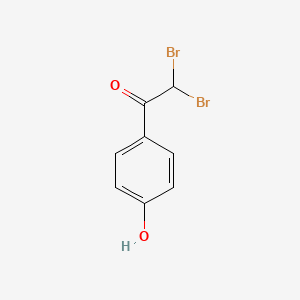
silane](/img/structure/B14340799.png)
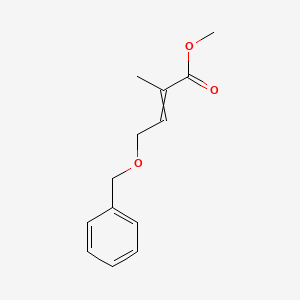
![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
